2,4-Dibromo-6-fluoro-1H-benzimidazole
Description
Properties
IUPAC Name |
2,4-dibromo-6-fluoro-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br2FN2/c8-4-1-3(10)2-5-6(4)12-7(9)11-5/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQBKZUJYUJIPLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=N2)Br)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br2FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Initial Fluorination
The synthesis begins with a fluorinated o-phenylenediamine or a fluorinated benzimidazole precursor. For example, 5(6)-fluoro-1,2-phenylenediamine is used as a key precursor to introduce fluorine at the 6-position of the benzimidazole ring.
A typical synthetic step involves condensation of this fluorinated phenylenediamine with an aldehyde or carboxylic acid derivative under microwave-assisted conditions to form the fluoro-benzimidazole core. Microwave irradiation enhances reaction rates and yields.
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Condensation | 5(6)-fluoro-1,2-phenylenediamine + methyl-4-formylbenzoate, DMF, microwave, 240°C, 10 bar, 5 min | 85 | High yield, rapid reaction |
| Hydrazide formation | Hydrazine hydrate, ethanol, microwave, 150°C, 10 bar, 10 min | 89 | Efficient conversion to hydrazide |
Bromination Steps
Selective bromination at positions 2 and 4 is achieved using brominating agents such as N-bromosuccinimide (NBS) in the presence of catalysts or under reflux conditions.
A related example from dibromobenzimidazole synthesis shows:
- Using N-bromosuccinimide and titanium dioxide as a catalyst.
- Reaction carried out in chloroform solvent.
- Stirring and reflux at 45–55°C for 9–15 hours.
- Workup includes filtration, washing with saturated sodium bicarbonate, drying with anhydrous sodium sulfate, solvent removal, and recrystallization from isopropanol.
This method yields high purity dibromo derivatives in good yield (~77%) with simplified operation steps suitable for scale-up.
| Parameter | Details |
|---|---|
| Brominating agent | N-bromosuccinimide (NBS) |
| Catalyst | Titanium dioxide (TiO₂) |
| Solvent | Chloroform |
| Temperature | 45–55°C |
| Reaction time | 9–15 hours |
| Yield | ~77% |
| Purity | 99.4% (by MS and NMR) |
(Based on analogous dibromo benzothiazole synthesis, adaptable to benzimidazole derivatives)
Optimization of Reaction Conditions
Optimization studies on dibromobenzimidazole derivatives indicate that:
- The molar ratio of substrate to NBS is critical (commonly 1:2 to 1:2.3).
- Catalyst loading of titanium dioxide ranges from 0.01 to 0.2 molar equivalents.
- Reaction duration and temperature influence yield and purity.
- Purification by recrystallization significantly improves product quality.
N-Alkylation and Further Functionalization
Post-bromination, N-alkylation of dibromobenzimidazoles with phenacyl halides has been reported to yield N-substituted derivatives. Although this is a subsequent step, it is relevant for diversifying the compound's chemical space.
Reaction conditions vary with base and solvent systems, including potassium carbonate, sodium hydride, or sodium bicarbonate in acetonitrile, with reaction times from 3 to 24 hours at reflux or room temperature.
Yields vary from 26% to 54% depending on conditions.
| Entry | Solvent | Base | Temp | Time | Molar Ratio (substrate:alkyl halide:solvent) | Yield (%) |
|---|---|---|---|---|---|---|
| 31 | MeCN | DIPEA | RT | 24 h | 1:2:20 | 33 |
| 32 | MeCN | NaHCO₃ | Reflux | 3 h | 1:2:20 | 26 |
| 34 | MeCN | NaHCO₃ | Reflux | 24 h | 1:1.3:20 | 54 |
(From optimization studies on dibromobenzimidazole N-alkylation)
Analytical Characterization
Prepared compounds are characterized by:
- Nuclear Magnetic Resonance (NMR): ^1H and ^13C NMR confirm substitution patterns.
- Mass Spectrometry (MS): Confirms molecular weight and purity.
- Infrared Spectroscopy (IR): Identifies functional groups.
- Elemental Analysis: Validates composition.
- High-Performance Liquid Chromatography (HPLC): Assesses purity and yield.
These methods ensure the structural integrity and quality of the synthesized this compound.
Summary Table of Preparation Methods
| Step | Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Fluoro-benzimidazole core synthesis | 5(6)-fluoro-1,2-phenylenediamine + aldehyde | Microwave, DMF, 240°C, 10 bar, 5 min | 85 | Rapid, high yield |
| 2 | Hydrazide formation (model step) | Hydrazine hydrate, ethanol | Microwave, 150°C, 10 bar, 10 min | 89 | Efficient conversion |
| 3 | Bromination | N-bromosuccinimide, TiO₂ catalyst, chloroform | Reflux 45–55°C, 9–15 h | ~77 | High purity, scalable |
| 4 | N-alkylation (optional) | Phenacyl halides, bases (K₂CO₃, NaHCO₃) | MeCN, reflux or RT, 3–24 h | 26–54 | Variable yields |
Chemical Reactions Analysis
Types of Reactions
2,4-Dibromo-6-fluoro-1H-benzimidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dehalogenated products.
Coupling Reactions: The presence of halogen atoms makes it suitable for cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.
Oxidation Reactions: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Coupling Reactions: Palladium catalysts and appropriate ligands are often employed in cross-coupling reactions.
Major Products Formed
Substitution Reactions: Products include substituted benzimidazoles with various functional groups.
Oxidation and Reduction Reactions: Products include N-oxides or dehalogenated benzimidazoles.
Coupling Reactions: Products include biaryl compounds or other coupled products.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
2,4-Dibromo-6-fluoro-1H-benzimidazole serves as a crucial building block in the synthesis of pharmaceutical compounds. Its structural features enable it to exhibit potential anticancer , antiviral , and antimicrobial activities. The presence of bromine and fluorine enhances its reactivity, facilitating the development of novel therapeutic agents.
Antimicrobial Activity
Research indicates that benzimidazole derivatives demonstrate significant antimicrobial properties. For instance, this compound has shown effectiveness against various bacterial strains:
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2,4-Dibromo-6-fluoro | Staphylococcus aureus | 0.39 |
| 2,4-Dibromo-6-fluoro | Escherichia coli | 0.49 |
| Other derivatives | Various pathogens | Varies |
These findings suggest that this compound can be a valuable candidate for developing new antimicrobial agents against resistant strains .
Biological Studies
Enzyme Inhibition and Protein Interactions
The compound is utilized in studying enzyme inhibition and protein-ligand interactions. Its ability to inhibit specific enzymes involved in cancer metabolism has been documented, providing insights into targeted therapies. For example, certain derivatives have been shown to inhibit enzymes critical for tumor growth, suggesting their potential use in cancer treatment .
Material Science
Organic Semiconductors
In material science, this compound is employed in developing organic semiconductors and other functional materials. Its electronic properties make it suitable for applications in organic electronics, such as transistors and photovoltaic cells.
Agriculture
Agrochemical Applications
The compound is also explored for its potential use in agrochemicals, including fungicides and herbicides. Its efficacy against plant pathogens indicates that it could play a role in sustainable agricultural practices by providing effective solutions for crop protection .
Case Studies
Antimicrobial Efficacy
A study demonstrated that benzimidazole derivatives exhibited potent antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentration (MIC) values significantly lower than those of standard antibiotics. This highlights the potential of these compounds as alternatives in treating resistant infections .
Antitumor Studies
In vitro testing revealed that specific benzimidazole derivatives could inhibit the growth of cancer cells more effectively than existing treatments. This suggests that this compound may contribute to the development of new chemotherapeutics targeting various cancer types .
Mechanism of Action
The mechanism of action of 2,4-Dibromo-6-fluoro-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The presence of halogen atoms can enhance its binding affinity and selectivity towards these targets. The exact molecular pathways involved can vary based on the specific biological system being studied.
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Substituent Effects
*Calculated based on molecular formula C₇H₃Br₂FN₂.
Key Observations :
- Halogen Type and Position : Bromine at C2/C4 (target compound) increases steric hindrance and electron-withdrawing effects compared to chlorine analogs (e.g., 2-chloro-6-fluoro-1H-benzimidazole) . This may enhance binding to hydrophobic enzyme pockets.
- Fluorine at C6 : Fluorine’s electronegativity improves metabolic stability and bioavailability across all analogs .
- N1 Substitutions : Bulky groups like isopropyl (e.g., 6-bromo-4-fluoro-1-isopropyl-2-methyl-1H-benzimidazole) reduce solubility but improve target specificity .
Key Observations :
- Condensation Reactions : Most analogs (e.g., 2-(4-fluorophenyl)-6-methyl-1H-benzimidazole) are synthesized via condensation of substituted aldehydes with o-phenylenediamines, often using sodium metabisulfite to facilitate cyclization .
- Halogen-Specific Routes : Brominated analogs may require brominated aldehydes or post-cyclization halogenation, increasing synthetic complexity .
Biological Activity
2,4-Dibromo-6-fluoro-1H-benzimidazole is a notable compound within the benzimidazole family, recognized for its diverse biological activities. This article delves into its synthesis, biological mechanisms, and various pharmacological applications, supported by detailed research findings and case studies.
Overview of this compound
This compound features both bromine and fluorine substituents, which enhance its chemical reactivity and biological activity. Benzimidazoles are known for their roles in medicinal chemistry, agriculture, and material science. The unique structure of this compound allows it to participate in various chemical reactions and exhibit significant biological effects.
The synthesis of this compound typically involves the cyclization of substituted o-phenylenediamines with carboxylic acids or derivatives. A common method includes reacting 2,4-dibromo-6-fluoroaniline with formic acid under acidic conditions at elevated temperatures to facilitate cyclization. Industrial production often employs continuous flow processes for efficiency and scalability.
Antimicrobial Activity
Research indicates that compounds within the benzimidazole class exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of benzimidazole can effectively inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) for some derivatives range from 0.39 to 0.78 µg/mL against resistant strains .
Table 1: Antimicrobial Activity of Benzimidazole Derivatives
| Compound | Target Organism | MIC (µg/mL) |
|---|---|---|
| 2,4-Dibromo-6-fluoro | Staphylococcus aureus | 0.39 |
| 2,4-Dibromo-6-fluoro | Escherichia coli | 0.49 |
| Other derivatives | Various pathogens | Varies |
Antitumor Activity
The antitumor potential of this compound has been explored in several studies. Compounds derived from benzimidazole have demonstrated cytotoxic effects on various cancer cell lines. For example, derivatives have shown IC50 values indicating effective inhibition of cell proliferation in human cancer models .
Table 2: Antitumor Activity Data
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2,4-Dibromo-6-fluoro | K-562 (leukemia) | 6.26 |
| Other derivatives | A549 (lung cancer) | Varies |
The mechanism by which this compound exerts its biological effects often involves enzyme inhibition and interaction with DNA or proteins. The presence of halogen atoms enhances binding affinity to biological targets, which can lead to significant therapeutic effects against pathogens and tumors .
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a series of benzimidazole derivatives exhibited potent antimicrobial activity against MRSA strains with MIC values significantly lower than standard antibiotics .
- Antitumor Studies : In vitro testing revealed that certain benzimidazole derivatives could inhibit the growth of cancer cells more effectively than existing treatments, suggesting potential as new chemotherapeutics .
- Enzyme Inhibition : Research highlighted the ability of benzimidazole compounds to inhibit specific enzymes involved in cancer metabolism, providing insights into their potential as targeted therapies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
